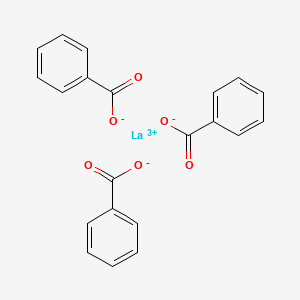
Lanthanum(3+)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(3+)benzoate is a coordination compound consisting of lanthanum ions and benzoate ligands Lanthanum is a rare earth element, and its compounds are known for their unique chemical and physical properties Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum(3+)benzoate can be synthesized through the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with sodium benzoate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum(3+)benzoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and benzoic acid.
Reduction: The compound can be reduced under specific conditions to form lanthanum metal and benzoic acid.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands, such as acetate or citrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide, and the reaction may be carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, typically under an inert atmosphere.
Substitution: Substitution reactions may involve the use of other carboxylic acids or their salts, and the reaction conditions can vary depending on the desired product.
Major Products Formed
Oxidation: Lanthanum oxide and benzoic acid.
Reduction: Lanthanum metal and benzoic acid.
Substitution: Lanthanum complexes with different ligands, such as lanthanum acetate or lanthanum citrate.
Applications De Recherche Scientifique
Lanthanum(3+)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of bone diseases and as a phosphate binder in patients with kidney disease.
Mécanisme D'action
The mechanism of action of lanthanum(3+)benzoate involves the interaction of lanthanum ions with various molecular targets. In biological systems, lanthanum ions can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is exploited in medical applications, such as the treatment of hyperphosphatemia in patients with kidney disease . Additionally, the photoluminescent properties of this compound are attributed to the electronic transitions within the lanthanum ions, which can be sensitized by the benzoate ligands .
Comparaison Avec Des Composés Similaires
Lanthanum(3+)benzoate can be compared with other lanthanide benzoates, such as europium(3+)benzoate and terbium(3+)benzoate. These compounds share similar structural features and photoluminescent properties but differ in their specific applications and luminescent efficiencies. For example, europium(3+)benzoate is known for its red luminescence, while terbium(3+)benzoate exhibits green luminescence . The unique properties of this compound, such as its ability to form stable complexes and its potential therapeutic applications, distinguish it from other similar compounds.
List of Similar Compounds
- Europium(3+)benzoate
- Terbium(3+)benzoate
- Gadolinium(3+)benzoate
- Dysprosium(3+)benzoate
Propriétés
Formule moléculaire |
C21H15LaO6 |
|---|---|
Poids moléculaire |
502.2 g/mol |
Nom IUPAC |
lanthanum(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.La/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
ILRDAEXCKRFJPK-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


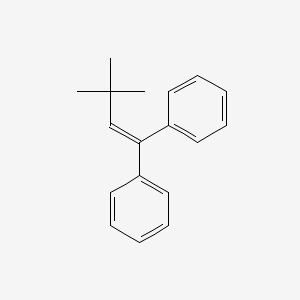
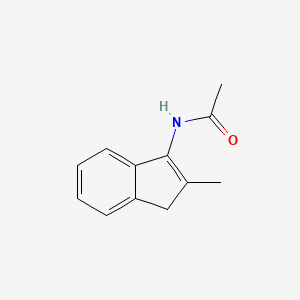
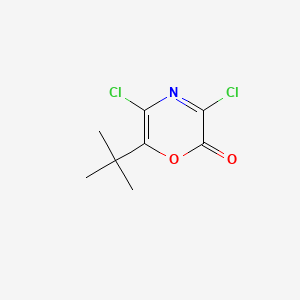
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
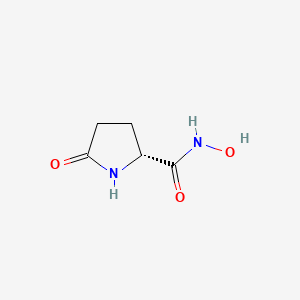
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
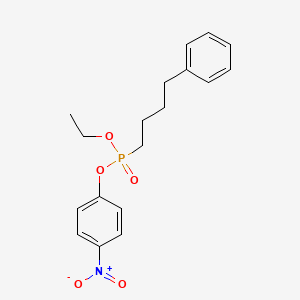


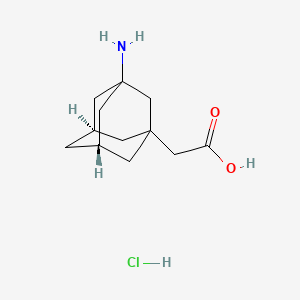
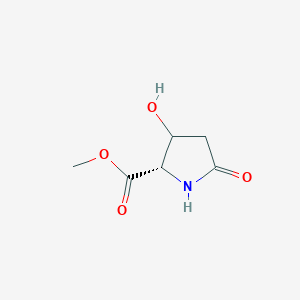


![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
